molecular formula C7H10ClN3O B13620015 2-Chloro-4-isopropoxypyrimidin-5-amine

2-Chloro-4-isopropoxypyrimidin-5-amine

Cat. No.: B13620015
M. Wt: 187.63 g/mol
InChI Key: RMILCAVVQUWADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-isopropoxypyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxypyrimidin-5-amine typically involves the nucleophilic substitution of a halogenated pyrimidine derivativeThe reaction conditions often include the use of organolithium reagents and anhydrous solvents to ensure high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropoxypyrimidin-5-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Substitution Reactions: The isopropoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, halogenating agents, and reducing agents. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-isopropoxypyrimidine derivatives, while oxidation can produce pyrimidine oxides.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. In medicinal applications, it may interfere with viral replication or bacterial cell wall synthesis, leading to the inhibition of pathogen growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-4-isopropoxypyrimidin-5-amine include:

  • 2-Chloro-4-methoxypyrimidin-5-amine
  • 2-Chloro-4-ethoxypyrimidin-5-amine
  • 2-Chloro-4-propoxypyrimidin-5-amine

Uniqueness

What sets this compound apart from its analogs is the presence of the isopropoxy group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-chloro-4-propan-2-yloxypyrimidin-5-amine

InChI

InChI=1S/C7H10ClN3O/c1-4(2)12-6-5(9)3-10-7(8)11-6/h3-4H,9H2,1-2H3

InChI Key

RMILCAVVQUWADP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC=C1N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.